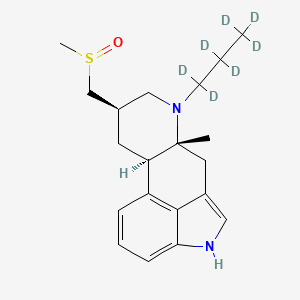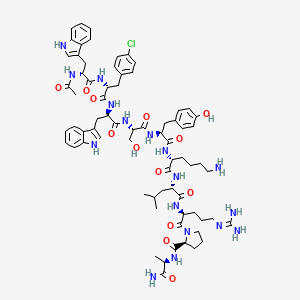
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is a synthetic peptide compound. It is a modified version of the luteinizing hormone-releasing hormone (LHRH) analog, which is used in various scientific and medical applications. The compound is characterized by the presence of several D-amino acids and a chlorine-substituted phenylalanine residue, which contribute to its unique properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Substituted phenylalanine derivatives.
科学研究应用
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of peptide-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves binding to specific receptors, such as the luteinizing hormone-releasing hormone receptor (LHRH-R). Upon binding, it modulates the receptor’s activity, leading to downstream effects on hormone release and cellular signaling pathways. The presence of D-amino acids and the chlorine-substituted phenylalanine residue enhance the compound’s stability and receptor affinity.
相似化合物的比较
Similar Compounds
Ac-D-Trp-D-Phe-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Lacks the chlorine substitution on phenylalanine.
Ac-D-Trp-D-Phe(4-F)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Contains a fluorine substitution instead of chlorine.
Ac-D-Trp-D-Phe(4-Br)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Contains a bromine substitution instead of chlorine.
Uniqueness
The unique feature of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is the chlorine substitution on the phenylalanine residue, which enhances its receptor binding affinity and stability compared to other similar compounds. This modification makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C71H94ClN17O13 |
|---|---|
分子量 |
1429.1 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H94ClN17O13/c1-39(2)31-54(63(95)83-53(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(74)93)84-62(94)52(17-9-10-28-73)82-64(96)55(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)88-67(99)58(35-45-37-79-51-16-8-6-14-49(45)51)87-65(97)56(32-42-20-24-46(72)25-21-42)85-66(98)57(81-41(4)91)34-44-36-78-50-15-7-5-13-48(44)50/h5-8,13-16,20-27,36-37,39-40,52-60,78-79,90,92H,9-12,17-19,28-35,38,73H2,1-4H3,(H2,74,93)(H,80,101)(H,81,91)(H,82,96)(H,83,95)(H,84,94)(H,85,98)(H,86,100)(H,87,97)(H,88,99)(H4,75,76,77)/t40-,52-,53+,54+,55+,56-,57-,58-,59+,60+/m1/s1 |
InChI 键 |
DIFMZIBGYYLXJI-ZVULUNLCSA-N |
手性 SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


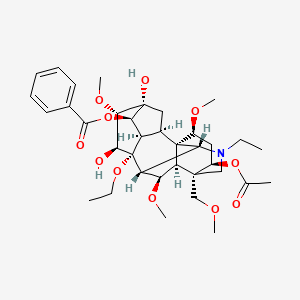
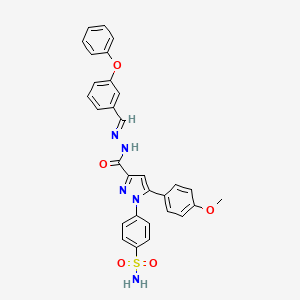
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
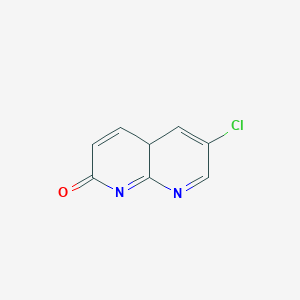
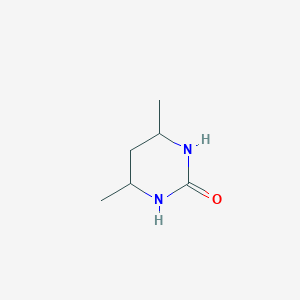
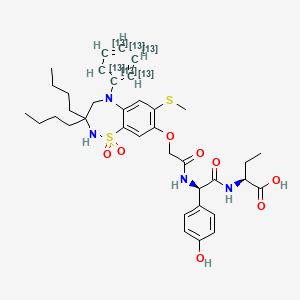
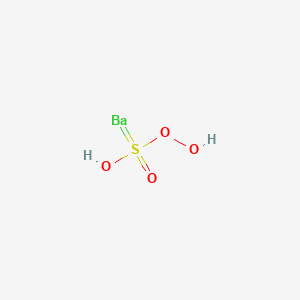

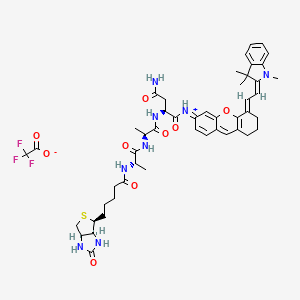
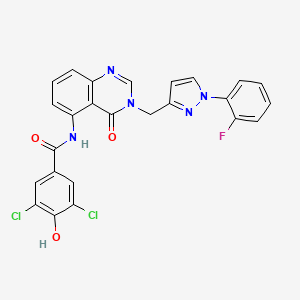
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
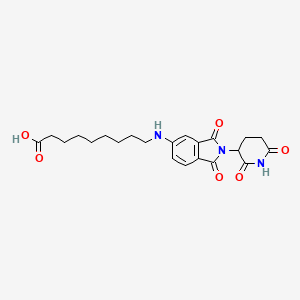
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
